molecular formula C13H9BrFN3OS B3674060 N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-fluorobenzamide

N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-fluorobenzamide

Cat. No.: B3674060
M. Wt: 354.20 g/mol
InChI Key: RGXGMFATCRUWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-fluorobenzamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPI-9016M and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

BPI-9016M works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins. By inhibiting the activity of HSP90, BPI-9016M disrupts the function of other proteins that are necessary for cancer cell survival, leading to cancer cell death.
Biochemical and Physiological Effects:
BPI-9016M has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. BPI-9016M has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing the spread of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPI-9016M in lab experiments is that it has been extensively studied for its mechanism of action and physiological effects. This makes it a reliable compound to use in scientific research. However, one limitation of using BPI-9016M is that it may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Future Directions

There are several future directions for research on BPI-9016M. One area of research is to investigate the potential use of BPI-9016M in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to investigate the use of BPI-9016M in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further research is needed to determine the long-term safety and efficacy of BPI-9016M in human clinical trials.

Scientific Research Applications

BPI-9016M has been studied for its potential therapeutic applications in the treatment of cancer. Scientific research has shown that BPI-9016M exhibits anti-cancer activity by inhibiting the growth of cancer cells. This compound has been shown to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)carbamothioyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFN3OS/c14-9-4-5-11(16-7-9)17-13(20)18-12(19)8-2-1-3-10(15)6-8/h1-7H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXGMFATCRUWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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